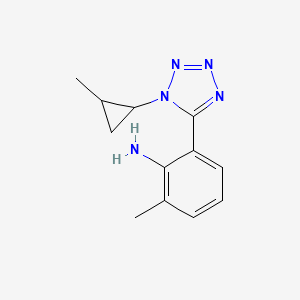

2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline

Description

2-Methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline is a heterocyclic compound featuring a tetrazole ring fused with a substituted aniline moiety. The tetrazole group is a nitrogen-rich aromatic ring known for its stability and bioisosteric properties, often used in medicinal chemistry to mimic carboxylic acid groups.

Properties

Molecular Formula |

C12H15N5 |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-methyl-6-[1-(2-methylcyclopropyl)tetrazol-5-yl]aniline |

InChI |

InChI=1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3 |

InChI Key |

YIPMPPICXHAXPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1N2C(=NN=N2)C3=CC=CC(=C3N)C |

Origin of Product |

United States |

Preparation Methods

Tetrazole Ring Construction and Attachment

According to patent literature, tetrazole rings can be introduced as heteroaryl substituents on cyclopropyl-containing compounds by coupling reactions involving halogenated heteroaryl precursors and amines. For example, tetrazole-substituted cyclopropyl anilines are synthesized by nucleophilic substitution or palladium-catalyzed cross-coupling using tetrazole-containing heteroaryl halides.

The European patent EP 2 464 228 B1 describes a series of compounds structurally related to 2-methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline, where the tetrazole moiety is attached to an aniline derivative via a cyclopropyl linker. The synthetic route involves:

- Preparation of a cyclopropyl-containing intermediate with appropriate stereochemistry.

- Coupling with tetrazole-substituted heteroaryl halides under palladium catalysis or nucleophilic aromatic substitution conditions.

- Final functionalization to yield the target aniline derivative.

Introduction of the 2-Methylcyclopropyl Group

The 2-methylcyclopropyl substituent is typically introduced through cyclopropanation reactions or by using cyclopropyl-containing amines or halides as building blocks. The patent highlights substituted cyclopropyl compounds where the cyclopropyl group is linked to heteroaryl rings, including tetrazoles, by amine linkages.

The stereochemistry of the cyclopropyl ring is controlled during the synthesis, often starting from chiral precursors or using stereoselective cyclopropanation methods.

Cross-Coupling and Amination Steps

Suzuki coupling and Buchwald–Hartwig amination are common methods to assemble the aniline-tetrazole-cyclopropyl framework. For example, Suzuki coupling between bromo-aryl precursors and tetrazole-containing boronic acids or esters can efficiently form the C-C bond linking the heterocycle to the aromatic ring.

Amination of halo-heteroarenes with cyclopropyl amines is also reported as a chemoselective method to introduce the amine substituent on the aromatic ring.

Representative Reaction Conditions and Reagents

Supporting Data and Yields

Yields for Suzuki coupling reactions involving tetrazole derivatives and cyclopropyl-substituted aryl halides are reported around 50% under microwave-assisted conditions.

Amination reactions of halo-heteroarenes with cyclopropyl amines typically show yields in the range of 60-70% after purification.

Stereoselective synthesis routes ensure the correct configuration of the cyclopropyl ring, which is crucial for the compound's biological activity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are commonly used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-(2-methylcyclopropyl)-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness arises from its combination of a tetrazole ring, methyl-substituted cyclopropane, and aniline backbone. Below is a comparative analysis with structurally or functionally related compounds:

Key Differences and Advantages of 2-Methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline

Tetrazole vs. Benzothiazole/Pyrazolone : Unlike benzothiazole-based analogs , the tetrazole moiety in the target compound offers superior metabolic stability and resistance to enzymatic degradation, critical for prolonged drug action.

Synergistic Effects : The combination of tetrazole and cyclopropane may enhance both lipophilicity (for membrane permeability) and hydrogen-bonding capacity (for target binding), a balance rarely achieved in simpler analogs.

Limitations

- Synthetic Complexity: The cyclopropane and tetrazole rings require multi-step synthesis, increasing production costs compared to mono-heterocyclic analogs.

- Limited Pharmacological Data: Unlike well-studied azo dyes or thiazole derivatives , this compound lacks published biological data, necessitating further empirical validation.

Notes

- Evidence Limitations : The provided evidence focuses on azo dyes and thiazole derivatives rather than tetrazole-cyclopropane hybrids. Direct comparisons are inferred from structural parallels.

- Data Availability : For rigorous analysis, access to proprietary databases (e.g., Reaxys, SciFinder) or unpublished pharmacological studies would be required.

Biological Activity

2-Methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline, identified by its CAS number 1458326-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular weight of 229.287 g/mol and a chemical formula of C12H16N5. It features a tetrazole ring, which is known for its biological significance in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N5 |

| Molecular Weight | 229.287 g/mol |

| CAS Number | 1458326-00-5 |

| Purity | ≥95% |

Pharmacological Profile

Research indicates that compounds containing tetrazole moieties often exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-Methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline have not been extensively documented in the literature; however, analogs and structurally related compounds suggest several possible mechanisms of action.

-

Anticancer Activity :

- Tetrazoles are frequently explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

- A study on similar tetrazole-containing compounds indicated IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for further exploration of this compound in cancer therapy.

-

Anti-inflammatory Effects :

- The presence of an aniline group may contribute to anti-inflammatory properties by modulating cytokine production or inhibiting cyclooxygenase enzymes.

-

Antimicrobial Properties :

- Compounds with similar structures have shown efficacy against various bacterial strains, indicating that 2-Methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline might possess antimicrobial activity as well.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are considered:

- Substituent Effects : The presence of the 2-methylcyclopropyl group may enhance lipophilicity and facilitate membrane permeability, potentially improving bioavailability.

- Tetrazole Ring : The tetrazole moiety is known to confer significant biological activity; modifications to this part of the molecule can alter binding affinities and selectivity for biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-(1-(2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via a two-step strategy:

- Step 1 : Formation of the tetrazole ring via a (3+2)-cycloaddition between an azide and alkyne. Copper catalysts (e.g., CuI) are often used to accelerate this reaction under mild conditions (60–80°C, 12–24 hrs) .

- Step 2 : Functionalization of the aniline ring. A regioselective coupling reaction introduces the 2-methylcyclopropyl group at the tetrazole’s 1-position. Solvent choice (e.g., DMF vs. THF) and temperature (80–100°C) critically affect regioselectivity and purity . Typical yields range from 48% to 84%, depending on purification methods (e.g., flash chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropane ring integrity. Key signals include aromatic protons (δ 6.5–7.5 ppm) and cyclopropane methyl groups (δ 1.2–1.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99% achievable with gradient elution) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] = 274.15) .

Q. What safety precautions are essential when handling this compound in the lab?

- Hazards : Classified as a skin/eye irritant (Category 2/2A). Direct contact may cause erythema or corneal damage .

- Mitigation : Use nitrile gloves, safety goggles, and fume hoods. Store in airtight containers at 2–8°C to prevent degradation .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced biological activity?

- Docking Studies : Tools like AutoDock Vina predict binding affinities to targets (e.g., enzymes or receptors). The tetrazole moiety’s polarity and cyclopropane’s steric effects influence ligand-receptor interactions .

- QSAR Analysis : Correlate substituent modifications (e.g., methyl vs. ethyl groups) with activity trends. Software such as Schrödinger Suite aids in parameterization .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Software : SHELXL refines high-resolution crystal structures. Discrepancies in thermal parameters (e.g., U > 0.1 Å) may indicate disorder; use PART commands to model alternative conformations .

- Validation : Check R (<5%) and completeness (>95%) metrics. Twinning (e.g., via Hooft parameter) requires specialized refinement protocols .

Q. How do solvent and catalyst choices impact regioselectivity in multicomponent reactions involving this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the tetrazole’s N1 position, while non-polar solvents (e.g., toluene) may shift reactivity to N2 .

- Catalysts : Copper(I) salts enhance cyclopropane ring stability during coupling, whereas palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency with aryl halides .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose triacetate) for HPLC purification. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) can achieve >90% ee .

- Process Optimization : Continuous flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time at high temperatures .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step?

- Diagnostic Steps :

Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Check for residual moisture (Karl Fischer titration) inhibiting catalyst activity.

Replace degassed solvents if oxidation byproducts (e.g., azoxy compounds) are detected via GC-MS .

- Solutions : Increase catalyst loading (1.5–2.0 eq) or switch to microwave-assisted synthesis (20 mins, 100°C) .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Antimicrobial Studies : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.